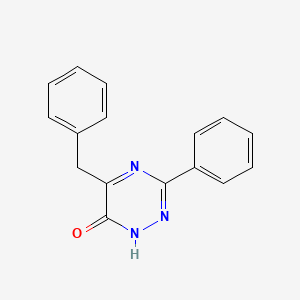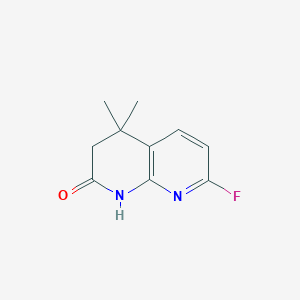![molecular formula C9H9NOS B8654544 2-thieno[3,2-b]pyridin-5-ylethanol](/img/structure/B8654544.png)
2-thieno[3,2-b]pyridin-5-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thieno[3,2-b]pyridin-5-ylethanol is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure with an ethanol group attached to the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-thieno[3,2-b]pyridin-5-ylethanol typically involves the cyclization of thiophene derivatives with pyridine rings. One common method includes the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thieno[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-thieno[3,2-b]pyridin-5-ylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thieno[3,2-b]pyridine derivative without the ethanol group.
Substitution: The hydrogen atoms on the thieno[3,2-b]pyridine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Thieno[3,2-b]pyridine-5-carboxylic acid.
Reduction: Thieno[3,2-b]pyridine.
Substitution: Various halogenated thieno[3,2-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-thieno[3,2-b]pyridin-5-ylethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-thieno[3,2-b]pyridin-5-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution pattern.
Thieno[3,4-b]pyridine: Features a different arrangement of the thiophene and pyridine rings.
Pyrido[3,2-d]thieno[3,2-b]pyrimidine: A more complex heterocyclic compound with additional fused rings.
Uniqueness
2-thieno[3,2-b]pyridin-5-ylethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C9H9NOS |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
2-thieno[3,2-b]pyridin-5-ylethanol |
InChI |
InChI=1S/C9H9NOS/c11-5-3-7-1-2-9-8(10-7)4-6-12-9/h1-2,4,6,11H,3,5H2 |
InChI-Schlüssel |
ONTRQBLGZCFMEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CS2)N=C1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Chloromethyl)-3-methylbenzo[b]thiophene](/img/structure/B8654484.png)



![N-[2-(4-Iodophenyl)propan-2-yl]formamide](/img/structure/B8654511.png)





